(S)-3-Aminopyrrolidine

Description

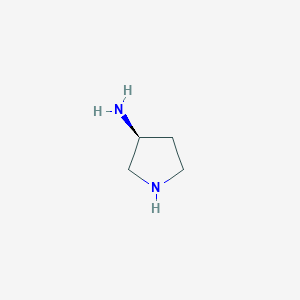

Structure

3D Structure

Properties

IUPAC Name |

(3S)-pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364009 | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128345-57-3 | |

| Record name | (-)-3-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128345-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of (S)-3-Aminopyrrolidine

An In-depth Technical Guide to the Physical Properties of (S)-3-Aminopyrrolidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral cyclic diamine that has emerged as a critical building block in modern medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the stereospecific presentation of a primary amine, makes it an invaluable synthon for introducing chirality and modulating the physicochemical properties of target molecules. This guide provides a comprehensive overview of the core , offering not just reference data but also the experimental context for their determination. This information is crucial for researchers, scientists, and drug development professionals for reaction design, purification, formulation, and safety assessment.

Core Physical and Chemical Properties

A summary of the key is presented below. These values represent a consensus from various commercial suppliers and chemical databases, providing a reliable baseline for laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂ | |

| Molecular Weight | 86.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 164-165 °C (lit.) | [2] |

| Density | 0.967 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.488 (lit.) | [2] |

| Optical Activity ([α]20/D) | -20°, neat | |

| pKa (Predicted) | 9.94 ± 0.20 (for the conjugate acid) | [2] |

| Flash Point | 155 °F / 68 °C | [2] |

| Sensitivity | Air Sensitive & Hygroscopic | [2] |

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the principles and standardized protocols for measuring the most critical parameters for this compound.

Boiling Point Determination via Thiele Tube

Expertise & Rationale: The boiling point provides a crucial measure of purity and is dictated by the strength of intermolecular forces. As a primary amine, this compound can engage in intermolecular hydrogen bonding, leading to a significantly higher boiling point than nonpolar compounds of similar molecular weight.[3] The Thiele tube method is a classic and efficient technique for micro-scale boiling point determination, requiring minimal sample volume.[4] The method relies on matching the compound's vapor pressure with the atmospheric pressure.[4]

Self-Validating Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[4]

-

Observation (Heating): Gently heat the side arm of the Thiele tube. Air trapped in the capillary tube will expand and exit, followed by the compound's vapor, which will manifest as a rapid, continuous stream of bubbles from the capillary tip.

-

Observation (Cooling): Remove the heat source. The bubbling will slow down and stop once the external pressure equals the vapor pressure. The moment the liquid is drawn back into the capillary tube, the temperature recorded is the boiling point.

-

Verification: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Measurement using a Thiele Tube.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa value is a quantitative measure of the basicity of the amine groups in this compound. It is critical for understanding its behavior in different pH environments, which is essential for drug development (e.g., formulation, absorption) and reaction mechanism analysis. Potentiometric titration is a highly accurate and standard method for determining pKa values.[5][6] The process involves monitoring the pH of an amine solution as a strong acid is added. The pKa corresponds to the pH at which half of the amine has been protonated (the half-equivalence point).[5]

Self-Validating Protocol:

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Sample Preparation: Accurately prepare a dilute aqueous solution of this compound of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Submerge the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Titration: Record the initial pH. Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The volume of titrant at the point halfway to the equivalence point is the half-equivalence point. The pH recorded at this volume is the pKa of the conjugate acid of the amine.

Experimental Workflow: pKa Determination

Caption: Workflow for pKa Measurement via Potentiometric Titration.

Optical Activity Determination by Polarimetry

Expertise & Rationale: As a chiral molecule, this compound rotates plane-polarized light. The specific rotation, [α], is a defining physical constant for an enantiomer. Measuring this value confirms the enantiomeric identity (S vs. R) and can be used to assess enantiomeric purity. The "S" designation indicates a specific three-dimensional arrangement of atoms, and the negative sign of the measured optical activity (-20°) is the experimentally observed direction of rotation for this enantiomer.

Self-Validating Protocol:

-

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Blank Measurement: Fill the polarimeter cell with a suitable blank solvent (if the sample were a solution) or run it empty if measuring a neat liquid. Zero the instrument.

-

Sample Measurement: Carefully fill the polarimeter cell with neat this compound, ensuring no air bubbles are in the light path.

-

Reading: Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation (if using a solution): The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. For a neat liquid, the concentration 'c' is replaced by the density (d) in g/mL.

-

Reporting: The specific rotation must be reported with the temperature and wavelength used (e.g., [α]²⁰D). The data indicates a value of -20° measured at 20°C using the sodium D-line for the neat liquid.

Experimental Workflow: Polarimetry

Caption: Workflow for Measuring Optical Activity using a Polarimeter.

Safety, Handling, and Storage

Trustworthiness: A thorough understanding of a compound's hazards is paramount for laboratory safety. This compound is classified as a corrosive substance.[7]

-

Hazards: Causes severe skin burns and eye damage.[7] It is also air sensitive and hygroscopic, meaning it can react with components of the atmosphere and readily absorbs moisture.[2]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8]

-

Storage: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Recommended storage is in a cool, dry, dark place, often refrigerated at 2-8°C.[2]

Conclusion

The —from its boiling point and basicity to its chiroptical activity—are defining characteristics that directly influence its application in scientific research. This guide has provided a detailed repository of these properties, grounded in the established experimental methodologies for their determination. By understanding not only the what but also the how and why of these physical constants, researchers can more effectively and safely utilize this versatile chiral building block in the synthesis of novel chemical entities.

References

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]

-

3-Aminopyrrolidine. PubChem. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

-

Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Simple Method for the Estimation of pKa of Amines. HKD. [Link]

-

(3S)-(-)-3-Aminopyrrolidine. PubChem. [Link]

-

Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

-

Physical Properties of Amines. Chemistry LibreTexts. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Journal of Advances in Chemistry. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]

-

Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

3-Aminopyrrolidine Drug Information. PharmaCompass.com. [Link]

-

(S)-3-氨基吡咯烷二盐酸盐. chem-standard.com. [Link]

-

pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]

Sources

- 1. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

chirality and stereochemistry of 3-aminopyrrolidine

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Aminopyrrolidine

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2] Among its derivatives, 3-aminopyrrolidine stands out as a critical chiral building block in modern drug discovery. Its stereochemistry, specifically the configuration at the C3 position, profoundly influences the pharmacological and pharmacokinetic properties of the resulting therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the , targeting researchers, scientists, and drug development professionals. We will delve into the fundamental principles of its stereoisomerism, methodologies for obtaining enantiomerically pure forms through both chiral resolution and asymmetric synthesis, and the pivotal role of stereochemistry in dictating biological activity.

The Stereochemical Landscape of 3-Aminopyrrolidine

3-Aminopyrrolidine possesses a single stereocenter at the third carbon atom of the pyrrolidine ring. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-(+)-3-aminopyrrolidine and (S)-(-)-3-aminopyrrolidine.

Caption: Enantiomers of 3-aminopyrrolidine.

These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and, most critically, their interaction with other chiral molecules, including biological targets like enzymes and receptors.[5][6]

Physicochemical Properties of Enantiomers

The distinct stereochemical identity of each enantiomer is captured by its specific properties, which are crucial for identification and quality control in a laboratory setting.

| Property | (R)-(+)-3-Aminopyrrolidine | (S)-(-)-3-Aminopyrrolidine |

| CAS Number | 116183-82-5[7] | 128345-57-3 |

| Molecular Formula | C₄H₁₀N₂[7] | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol [7] | 86.14 g/mol |

| Optical Activity | [α]/D +20°, neat[7] | [α]20/D −20°, neat |

| Boiling Point | 164-165 °C[7] | 164-165 °C |

| Density | 0.984 g/mL at 25 °C[7] | 0.967 g/mL at 25 °C |

| Refractive Index | n20/D 1.489[7] | n20/D 1.488 |

| SMILES String | N[C@@H]1CCNC1[7] | N[C@H]1CCNC1 |

The Imperative of Enantiopurity: Synthetic Strategies

In drug development, it is often the case that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects or toxicity.[3][4] Therefore, obtaining enantiomerically pure 3-aminopyrrolidine is a paramount objective. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic 3-Aminopyrrolidine

Chiral resolution involves the separation of a 50:50 mixture of enantiomers (a racemate). While effective, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer.

A. Diastereomeric Salt Formation: This classical chemical resolution technique involves reacting the racemic 3-aminopyrrolidine (a base) with a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid.[8] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods such as fractional crystallization. The desired diastereomer is then isolated, and the chiral acid is removed to yield the pure enantiomer.

B. Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. A racemic mixture of a 3-aminopyrrolidine derivative is exposed to an enzyme, such as a lipase or protease, that preferentially catalyzes a reaction on only one of the enantiomers.[9][10] For instance, an enzyme might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. Transaminases have also been employed to resolve N-Boc-3-aminopyrrolidine by converting one enantiomer into a ketone, achieving excellent enantioselectivity.[9]

Caption: General workflow for chiral resolution.

Asymmetric Synthesis: A Direct Enantioselective Approach

Asymmetric synthesis aims to selectively produce a single enantiomer from an achiral or prochiral starting material, representing a more efficient and atom-economical strategy. A prevalent method involves using precursors from the "chiral pool"—abundant, inexpensive, and enantiomerically pure natural products.

A highly effective route to (S)-3-aminopyrrolidine utilizes trans-4-hydroxy-L-proline as the starting material.[8] This synthesis is powerful because it establishes the desired stereochemistry through a stereospecific reaction—an Sₙ2 nucleophilic substitution that proceeds with a complete inversion of configuration.

Caption: Asymmetric synthesis via configuration inversion.

-

Decarboxylation: trans-4-hydroxy-L-proline is subjected to a decarboxylation reaction to yield (R)-3-hydroxypyrrolidine.

-

N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Hydroxyl Activation: The hydroxyl group is converted into a good leaving group, typically by sulfonylation (e.g., forming a tosylate or mesylate). This step is critical for facilitating the subsequent nucleophilic substitution.

-

Azide Substitution with Inversion: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) via an Sₙ2 reaction. This bimolecular substitution forces the azide to attack from the side opposite the leaving group, resulting in a complete inversion of the stereocenter from (R) to (S).

-

Reduction and Deprotection: The azide group is reduced to a primary amine using a reducing agent like triphenylphosphine or through catalytic hydrogenation. Finally, the N-Boc protecting group is removed under acidic conditions (e.g., concentrated hydrochloric acid) to afford the target this compound, typically isolated as its dihydrochloride salt.[8]

The Biological Significance of Stereochemistry

The three-dimensional structure of a drug molecule is fundamental to its ability to bind to its biological target. Since proteins, enzymes, and receptors are themselves chiral, they can differentiate between the enantiomers of a chiral drug, leading to stereoselective binding and activity.[5][6]

The 3-aminopyrrolidine scaffold has been incorporated into numerous drug candidates where stereochemistry is the deciding factor for efficacy.

-

CCR2 Antagonists: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent antagonists for the human CC chemokine receptor 2 (hCCR2), a target for inflammatory diseases. Structure-activity relationship (SAR) studies in this area heavily depend on the precise stereochemical presentation of substituents on the pyrrolidine ring to achieve high-potency binding.[11]

-

Dual Abl/PI3K Inhibitors: The this compound scaffold was identified as a promising backbone for dual inhibitors of Abl and PI3K kinases, targets in chronic myeloid leukemia (CML).[12] Molecular docking studies revealed that the specific (S)-configuration is crucial for fitting into the binding pockets of both kinases, and this dual inhibition may lead to potent cytotoxic effects against leukemia cell lines.[12]

-

Chiral Derivatization Reagents: The enantiomers of 3-aminopyrrolidine are also used as chiral derivatization reagents. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine was developed to react with chiral carboxylic acids, enabling their enantiomeric separation and highly sensitive detection by mass spectrometry.[13]

Caption: Stereoselective binding to a biological target.

Conclusion

3-Aminopyrrolidine is more than a simple heterocyclic amine; it is a stereochemically rich building block that offers a gateway to three-dimensional chemical space in drug design. A thorough understanding of its chirality, coupled with robust strategies for asymmetric synthesis and chiral resolution, is essential for harnessing its full potential. As medicinal chemistry continues to pursue greater target specificity and improved safety profiles, the rational application of enantiomerically pure scaffolds like (R)- and this compound will remain a cornerstone of successful drug development programs. The ability to precisely control the stereochemical outcome of a synthesis directly translates to the ability to optimize pharmacological activity and create safer, more effective medicines.[14][15]

References

- Vertex AI Search. (n.d.). Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine.

- PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.

- Sigma-Aldrich. (n.d.). (R)-(+)-3-Aminopyrrolidine 98.

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- PubMed. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry.

- Sigma-Aldrich. (n.d.). (S)-(-)-3-Aminopyrrolidine 98.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- RSC Publishing. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.

- Sigma-Aldrich. (n.d.). (S)-(-)-3-Aminopyrrolidine 98 128345-57-3.

- ResearchGate. (2023). Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions. Microchemical Journal.

- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- ResearchGate. (2025). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives.

- PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B.

- PubMed. (2011). Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors.

- ResearchGate. (2025). Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs.

- MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

- AJBSR. (2021). Effects of Stereoisomers on Drug Activity.

- PubMed. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety.

- University of Calgary. (n.d.). Stereochemistry and biological activity of drugs.

- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. (R)-(+)-3-Aminopyrrolidine 98 116183-82-5 [sigmaaldrich.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (S)-3-Aminopyrrolidine in Modern Drug Discovery

An In-depth Technical Guide to the Structure and Conformation of (S)-3-Aminopyrrolidine

This compound is a cornerstone chiral building block in contemporary medicinal chemistry. Its prevalence in biologically active molecules stems from the unique structural and conformational properties of the saturated five-membered pyrrolidine ring.[1][2] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine scaffold provide a three-dimensional architecture that allows for a more sophisticated and precise exploration of pharmacophore space.[1][2] This non-planar structure, combined with the stereochemistry of the C3 amino group, provides a rigid scaffold that can orient functional groups in specific vectors, enabling highly selective interactions with biological targets such as enzymes and receptors.[3]

This guide offers a detailed examination of the structural and conformational landscape of this compound. We will explore the inherent flexibility of the pyrrolidine ring through the concept of pseudorotation, analyze the conformational preferences of the exocyclic amino group, and detail the state-of-the-art experimental and computational methodologies used by researchers to elucidate these features. Understanding this conformational behavior is not merely an academic exercise; it is critical for drug development professionals aiming to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[3][4]

Core Stereochemistry and Structural Features

The fundamental structure of this compound consists of a five-membered saturated heterocycle containing one nitrogen atom. The key feature is the chiral center at the C3 position, which confers its "(S)" stereochemical designation.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | [5][6] |

| Molecular Weight | 86.14 g/mol | [5][7] |

| SMILES | N[C@H]1CCNC1 | [7] |

| InChI Key | NGXSWUFDCSEIOO-BYPYZUCNSA-N | [7] |

| pKa (Predicted) | 9.94 ± 0.20 | [8] |

| Boiling Point | 164-165 °C | |

| Density | 0.967 g/mL at 25 °C |

Below is a basic representation of its 2D structure.

Caption: 2D structure of this compound with the C3 chiral center marked (*).

Conformational Isomerism: The Dynamic Nature of the Pyrrolidine Ring

The pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, existing in a dynamic equilibrium between two primary forms: the envelope (E) and the twist (T) conformations. This dynamic interconversion is known as "pseudorotation."[1][2]

For a 3-substituted pyrrolidine, the substituent (the amino group) can occupy one of two positions relative to the average plane of the ring:

-

Axial (ax): The C-N bond is roughly perpendicular to the plane of the ring.

-

Equatorial (eq): The C-N bond is roughly parallel to the plane of the ring.

This interplay between ring pucker and substituent orientation results in a complex potential energy surface with multiple low-energy conformers. Computational studies on related aminoproline systems show that the relative stability of these conformers can be influenced by intramolecular hydrogen bonds and the polarity of the environment.[9] The most stable conformer is often a delicate balance between minimizing steric hindrance and maximizing favorable non-covalent interactions.

Caption: Conformational landscape of this compound.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is required to fully characterize the conformational preferences of this compound.

Experimental Determination

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of molecules.

-

Causality Behind Experimental Choice: Unlike solid-state methods, NMR provides data on the time-averaged conformation in a physiologically relevant medium (solution). Key parameters like ³J-coupling constants and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to molecular geometry.

-

Core Principles:

-

³J-Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can deduce the dihedral angles around the ring and thus its pucker.

-

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive "ruler" for determining inter-proton distances, which helps to distinguish between axial and equatorial substituent orientations.

-

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of this compound or its N-protected derivative (e.g., N-Boc or N-Cbz) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.[9]

-

Data Acquisition:

-

Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity and confirm assignments.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a suitable mixing time (e.g., 300-800 ms) to identify through-space correlations.

-

Acquire a high-resolution 1D ¹H or 2D J-resolved spectrum to accurately measure ³J(H,H) coupling constants.

-

-

Data Analysis:

-

Assign all proton signals using COSY and 1D spectra.

-

Extract all relevant ³J(H,H) coupling constants. Use these values in a Karplus equation analysis to estimate the corresponding dihedral angles.

-

Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, a strong NOE between the C3 proton and an axial proton at C2 or C4 would support an equatorial orientation of the amino group.

-

Integrate the experimental data to build a model of the dominant solution-state conformation.

-

B. X-ray Crystallography

This technique provides an unambiguous, high-resolution picture of the molecular structure in the solid state.

-

Causality Behind Experimental Choice: X-ray crystallography yields precise atomic coordinates, bond lengths, and bond angles, offering a definitive snapshot of a single, low-energy conformation.[10] This data is invaluable for validating computational models.[11]

-

Limitations: The conformation observed in a crystal is influenced by packing forces and may not be the most stable conformation in solution. Therefore, it represents a single point on the potential energy surface.

Computational Modeling

Computational chemistry provides a powerful in-silico toolkit for exploring the entire conformational landscape.

-

Causality Behind Experimental Choice: Modeling allows for the systematic investigation of numerous possible conformations and the calculation of their relative energies, which is often impractical to determine experimentally.[12] It provides a thermodynamic basis for understanding conformational preferences.

-

Core Principles:

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide accurate calculations of the electronic structure and energies of different conformers.[13]

-

Solvent Modeling: Implicit solvent models like the Polarizable Continuum Model (PCM) are crucial for simulating the effect of the solvent environment on conformational stability, as polar solvents can stabilize different conformers than the gas phase.[9]

-

Protocol: Computational Conformational Search

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large pool of low-energy candidate structures.

-

Geometry Optimization and Energy Calculation:

-

Take the unique, low-energy conformers from the search and perform full geometry optimization using a robust DFT method (e.g., B3LYP functional with a 6-31G* or larger basis set).

-

Incorporate an implicit solvent model (e.g., PCM for water or chloroform) to better reflect solution-phase energetics.[9]

-

Perform a vibrational frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties (e.g., Gibbs free energy).

-

-

Analysis:

-

Rank the conformers based on their relative Gibbs free energies to identify the most stable structures and determine their Boltzmann populations at a given temperature.

-

Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers and compare them with available experimental (NMR, X-ray) data for validation.

-

Caption: Integrated workflow for determining the conformation of this compound.

Conclusion: From Conformation to Function

The conformational preferences of this compound are not static but exist as a dynamic equilibrium that is sensitive to its environment. A thorough understanding, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for its effective use in drug design. The precise three-dimensional arrangement of the amino group, dictated by the ring's pucker, directly influences how a molecule containing this scaffold will interact with its biological target. This knowledge empowers medicinal chemists to rationally design and synthesize novel therapeutics with superior efficacy and selectivity, solidifying the role of this compound as a privileged scaffold in the pharmaceutical sciences.

References

- Li, J. J., Johnson, D. S., Sliskovic, D. R., & Roth, B. D. (2004). Contemporary drug discovery: a medicinal chemist's perspective. Drug discovery today, 9(15), 655-666.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

-

Zhang, M., & Zhang, Y. (2011). Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European journal of medicinal chemistry, 46(9), 4694-4701. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. PharmaChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

D'Alagni, M., Migneco, L. M., & Rinaldi, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids. Natural product reports, 17(5), 435-446.

-

Mata, I., Espinosa-Garcia, J., & Sanchez-Quesada, J. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ChemistryOpen, 6(5), 629-638. [Link]

- O'Hagan, D., & Rzepa, H. S. (2006). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (7), 645-652.

-

Goti, G., Cacciarini, M., & Cardona, F. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(7), 932. [Link]

-

Alemán, C., Orozco, M., & Luque, F. J. (2008). Conformational Preferences of β– and γ–Aminated Proline Analogues. The Journal of Physical Chemistry B, 112(15), 4844-4853. [Link]

-

Wang, A., & Englert, U. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1494-1498. [Link]

-

Ben-Lulu, M., et al. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 9(1), 1-10. [Link]

-

Saadi, J., et al. (2015). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 20(9), 16983-17004. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (S)-(-)-3-Aminopyrrolidine 98 128345-57-3 [sigmaaldrich.com]

- 8. 79286-79-6 CAS MSDS (3-Aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Conformational Preferences of β– and γ–Aminated Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 12. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Chiral Aminopyrrolidines

Abstract

The chiral aminopyrrolidine scaffold is a cornerstone of modern asymmetric synthesis and medicinal chemistry. Its prominence stems from a rich history of discovery, beginning with the foundational studies of L-proline as an organocatalyst and evolving into the development of highly sophisticated and powerful catalytic systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of chiral aminopyrrolidines, detailing the seminal breakthroughs, key scientific figures, and the mechanistic principles that govern their remarkable efficacy. We will examine the progression from early, serendipitous discoveries to the rational design of catalysts that have revolutionized the synthesis of complex chiral molecules and active pharmaceutical ingredients. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged structural motif.

Introduction: The Primacy of Chirality and the Rise of the Pyrrolidine Scaffold

The concept of molecular chirality, first elucidated by Louis Pasteur in 1848, is fundamental to the biological sciences.[1] Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by the specific three-dimensional arrangement of its atoms.[2] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a paramount objective in modern drug discovery and development. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" in this pursuit.[3][4] Its conformational rigidity and the stereogenic centers that can be readily incorporated into its structure make it an ideal framework for inducing asymmetry in chemical reactions. Furthermore, the pyrrolidine motif is a common feature in a vast array of natural products and FDA-approved pharmaceuticals, underscoring its biological relevance.[3][4]

This guide traces the historical trajectory of chiral aminopyrrolidines, from their conceptual infancy to their current status as indispensable tools in asymmetric synthesis.

The Proline Revolution: A Serendipitous Beginning

The story of chiral aminopyrrolidines as catalysts begins with the simplest chiral aminopyrrolidine: the naturally occurring amino acid L-proline. In the early 1970s, a discovery was made that would lay the groundwork for the entire field of asymmetric organocatalysis.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

In 1971, two independent research groups, one at Hoffmann-La Roche led by Zoltan Hajos and David Parrish, and another at Schering AG led by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer, reported the use of L-proline to catalyze an intramolecular asymmetric aldol reaction.[5][6][7][8][9] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, demonstrated that a small, chiral organic molecule could induce high levels of enantioselectivity in a carbon-carbon bond-forming reaction.[5][7][10] The original Hajos-Parrish procedure utilized a catalytic amount of (S)-(-)-proline to cyclize an achiral triketone, yielding a chiral ketol with an impressive 93% enantiomeric excess.[5]

Despite its significance, the HPESW reaction and the concept of proline catalysis remained largely dormant for nearly three decades.[5][9] It was not until the turn of the 21st century that the full potential of this discovery was realized.

The Rebirth of Organocatalysis

In 2000, the field of organocatalysis was reignited by the seminal work of Benjamin List and Carlos F. Barbas III, who demonstrated that L-proline could effectively catalyze intermolecular aldol reactions.[5][9][11] In the same year, David W.C. MacMillan reported on the use of chiral imidazolidinones, derived from amino acids, for asymmetric Diels-Alder reactions.[9][12] These publications marked the beginning of a "gold rush" in asymmetric aminocatalysis, with researchers around the world exploring the vast potential of small organic molecules as catalysts.[13]

Pioneering Discoveries and the Expansion of the Catalyst Toolkit

The resurgence of interest in proline catalysis spurred the development of a diverse array of chiral aminopyrrolidine-based catalysts, each designed to address specific challenges in asymmetric synthesis.

The Enders SAMP/RAMP Hydrazone Method

In 1976, E. J. Corey and Dieter Enders pioneered the use of chiral pyrrolidine-derived hydrazones for asymmetric alkylation reactions.[14] The (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries, synthesized from proline, provide a powerful and reliable method for the α-alkylation of ketones and aldehydes with high stereocontrol.[14][15][16] The mechanism involves the formation of a chiral hydrazone, which is then deprotonated to form a rigid, chelated azaenolate. The chiral auxiliary effectively shields one face of the azaenolate, directing the approach of an electrophile to the opposite face.[15][16][17]

MacMillan's Imidazolidinone Catalysts

David MacMillan's development of chiral imidazolidinone organocatalysts represented a significant advancement in the field.[12][18] These catalysts, readily synthesized from amino acids, operate through the formation of an iminium ion intermediate, which lowers the LUMO of α,β-unsaturated aldehydes and ketones, activating them towards nucleophilic attack.[19] MacMillan's catalysts have proven to be highly effective in a wide range of transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations.[18][20]

Jørgensen-Hayashi Catalysts

In 2005, a further breakthrough came with the independent development of diarylprolinol silyl ethers by Karl Anker Jørgensen and Yujiro Hayashi.[9] These catalysts have demonstrated exceptional reactivity and enantioselectivity in a variety of reactions, particularly in the functionalization of aldehydes.[9]

Mechanism of Action: The Duality of Iminium and Enamine Catalysis

The catalytic power of chiral aminopyrrolidines lies in their ability to engage in two distinct, yet complementary, modes of activation: iminium ion catalysis and enamine catalysis.[19][21][22]

Iminium Ion Catalysis

In iminium ion catalysis, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.[19] This process lowers the energy of the LUMO of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles.[19]

Caption: Iminium ion activation pathway.

Enamine Catalysis

Conversely, in enamine catalysis, the chiral secondary amine catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate.[23][24] This transformation effectively raises the energy of the HOMO of the carbonyl compound, turning it into a potent nucleophile that can react with a wide range of electrophiles.[19][23] The carboxylic acid group of proline is believed to act as a Brønsted acid co-catalyst in the transition state.[24]

Caption: Enamine activation pathway.

Evolution of Synthetic Methodologies

The demand for novel chiral aminopyrrolidine catalysts has driven the development of innovative and efficient synthetic strategies.

Synthesis from the Chiral Pool

The most direct approach to chiral aminopyrrolidines utilizes readily available starting materials from the "chiral pool," such as L-proline and L-hydroxyproline.[25] These natural amino acids provide a cost-effective and stereochemically defined entry point for the synthesis of a wide variety of derivatives.

Asymmetric Synthesis

More advanced synthetic routes involve the asymmetric construction of the pyrrolidine ring itself. These methods offer greater flexibility in the design of catalysts with novel substitution patterns and stereochemical arrangements. Common strategies include:

-

Asymmetric [3+2] Cycloadditions: Involving azomethine ylides.

-

Palladium-Catalyzed Alkene Aminoarylation.

-

Iridium-Catalyzed Reductive Azomethine Ylide Generation. [26]

Representative Synthetic Protocol: Synthesis of a MacMillan-type Imidazolidinone Catalyst

The following is a generalized protocol for the synthesis of a second-generation MacMillan imidazolidinone catalyst.

Step 1: Reductive Amination

-

To a solution of L-phenylalanine methyl ester hydrochloride in methanol, add a solution of a desired aldehyde (e.g., pivalaldehyde) and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the resulting secondary amine by column chromatography.

Step 2: Cyclization

-

To a solution of the purified secondary amine in toluene, add a solution of methylamine in ethanol.

-

Heat the reaction mixture at reflux until the cyclization is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired imidazolidinone catalyst.

Applications in Drug Discovery and Total Synthesis

The impact of chiral aminopyrrolidines on the pharmaceutical industry and the synthesis of complex natural products is profound.

Chiral Aminopyrrolidines in Pharmaceuticals

The pyrrolidine ring is a key structural motif in numerous FDA-approved drugs.[4] Chiral aminopyrrolidines serve as crucial building blocks in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.[25][27][28]

| Drug (Trade Name) | Therapeutic Area | Role of Chiral Aminopyrrolidine |

| Vildagliptin (Galvus) | Antidiabetic | Key chiral building block.[25] |

| Daclatasvir (Daklinza) | Antiviral (Hepatitis C) | Core structural component.[25] |

| Alpelisib (Piqray) | Anticancer | Synthesized from L-prolinamide.[25] |

| Avanafil (Stendra) | Erectile Dysfunction | Synthesized from (S)-prolinol.[25] |

Landmark Applications in Total Synthesis

Asymmetric organocatalysis using chiral aminopyrrolidines has enabled elegant and efficient total syntheses of complex natural products. A notable example is the use of a proline-catalyzed Robinson annulation in the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[7][10]

Conclusion and Future Outlook

The journey of chiral aminopyrrolidines from a largely overlooked discovery to a central pillar of asymmetric synthesis is a testament to the power of scientific curiosity and innovation. The development of these catalysts has not only provided chemists with powerful new tools for constructing chiral molecules but has also fundamentally changed the way we approach synthetic chemistry. The future of this field will likely focus on the development of even more efficient and selective catalysts, the discovery of novel organocatalytic transformations, and the application of these methods to address increasingly complex synthetic challenges in medicine and materials science.

References

-

Hajos–Parrish–Eder–Sauer–Wiechert reaction - Wikipedia. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. Available at: [Link]

-

The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions | Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. Available at: [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction - chemeurope.com. Available at: [Link]

-

Proline organocatalysis - Wikipedia. Available at: [Link]

-

On the Relative Preference of Enamine/Iminium Pathways in an Organocatalytic Michael Addition. Available at: [Link]

-

Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. Available at: [Link]

-

The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Available at: [Link]

-

The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]

-

Iminium and enamine catalysis in enantioselective photochemical reactions - PMC. Available at: [Link]

-

Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Publishing. Available at: [Link]

-

Synthesis of MacMillan catalyst 3. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Enamines - Making Molecules. Available at: [Link]

-

Collective synthesis of natural products by means of organocascade catalysis - PMC. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed. Available at: [Link]

-

Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. Available at: [Link]

-

ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS - Nobel Prize. Available at: [Link]

-

Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. Available at: [Link]

-

Aminal–Pyrrolidine Organocatalysts – Highly Efficient and Modular Catalysts for α‐Functionalization of Carbonyl Compounds | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric aminocatalysis--gold rush in organic chemistry - PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life - AMS Tesi di Dottorato. Available at: [Link]

-

Designed and synthesized new pyrrolidine-based organocatalysts. - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC - NIH. Available at: [Link]

-

Asymmetric Aminocatalysis. Available at: [Link]

-

ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available at: [Link]

-

Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research. Available at: [Link]

-

The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Available at: [Link]

-

The ying and yang of asymmetric aminocatalysis - Chemical Communications (RSC Publishing). Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

-

Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review - PubMed Central. Available at: [Link]

-

Early history of the recognition of molecular biochirality - PubMed. Available at: [Link]

Sources

- 1. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric aminocatalysis--gold rush in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. nobelprize.org [nobelprize.org]

- 22. The ying and yang of asymmetric aminocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Enamines — Making Molecules [makingmolecules.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nbinno.com [nbinno.com]

- 28. nbinno.com [nbinno.com]

A Technical Guide to (S)-3-Aminopyrrolidine: Sourcing, Synthesis, and Quality Control for Pharmaceutical R&D

Introduction

(S)-3-Aminopyrrolidine, a chiral cyclic amine, is a cornerstone building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it a highly sought-after scaffold for introducing nitrogen-based functionality into complex molecular architectures. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and the specific (S)-enantiomer of 3-aminopyrrolidine is crucial for achieving desired pharmacological activity and selectivity.[1]

This versatile intermediate is integral to the synthesis of a wide array of therapeutic agents, from quinolone antibacterial drugs to innovative kinase inhibitors targeting oncological pathways.[2][3] Its applications span various disease areas, underscoring the importance of a reliable and high-quality supply chain for researchers and drug development professionals.

This guide provides an in-depth analysis of the commercial landscape for this compound. It delves into the common synthetic routes that influence product quality, offers a framework for supplier evaluation, details critical analytical methods for quality control, and outlines best practices for safe handling and storage. The objective is to equip scientists and procurement managers with the technical knowledge necessary to make informed decisions when sourcing this critical pharmaceutical intermediate.

The Synthetic Landscape: Pathways and Impurity Profiles

Understanding the manufacturing process of this compound is fundamental to appreciating potential variations in quality between suppliers. The choice of starting material and synthetic route directly impacts the stereochemical integrity and impurity profile of the final product. Two predominant pathways have been established for its commercial synthesis, typically starting from readily available chiral precursors.

Route 1: Synthesis from L-Aspartic Acid

A common and efficient method utilizes L-aspartic acid as the chiral starting material. This multi-step process involves the formation of an anhydride, reduction, and cyclization to yield the desired pyrrolidine ring system.[3][4]

A Generalized Experimental Protocol is as follows:

-

N-formylation and Anhydride Formation: L-aspartic acid is treated with formic acid and acetic anhydride to produce N-formyl-L-aspartic anhydride.

-

Acylation and Esterification: The anhydride is reacted with a suitable agent to form an intermediate that is subsequently esterified.

-

Reduction and Cyclization: The ester is then subjected to a reduction reaction, often using a borohydride reagent, which facilitates the ring closure to form the protected (S)-1-benzylpyrrolidin-3-amine.

-

Debenzylation: The final step involves the removal of the benzyl protecting group to yield this compound, which is often isolated as a dihydrochloride salt to improve stability and handling.[4]

Caption: Synthetic workflow starting from L-Aspartic Acid.

Route 2: Synthesis from Trans-4-Hydroxy-L-Proline

Another elegant approach begins with trans-4-hydroxy-L-proline, leveraging its inherent chirality. This pathway is notable for a key stereochemical inversion step (Sₙ2 reaction) to establish the correct stereochemistry at the C3 position.[5]

A Generalized Experimental Protocol is as follows:

-

Protection and Decarboxylation: The starting material is first N-protected, commonly with a tert-butoxycarbonyl (Boc) group, followed by decarboxylation.

-

Sulfonylation: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, through sulfonylation.

-

Azidation with Inversion: The sulfonylated intermediate is reacted with an azide source (e.g., sodium azide). This proceeds via an Sₙ2 mechanism, inverting the stereocenter to create the (S)-azido intermediate.

-

Reduction and Deprotection: The azide is reduced to the primary amine, and the Boc protecting group is removed under acidic conditions to afford the final product.[5]

Caption: Synthetic workflow starting from Hydroxyproline.

Commercial Availability and Supplier Evaluation

This compound is commercially available from a wide range of suppliers, catering to different scales and quality requirements, from small-scale research to large-scale GMP manufacturing.

Major Commercial Suppliers

A variety of global chemical suppliers list this compound and its derivatives in their catalogs. These are often the go-to source for researchers requiring small quantities for initial studies.

| Supplier Category | Examples | Typical Scale | Quality Grade |

| Global Research Chemical Suppliers | MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI | Milligrams to Kilograms | Research Grade (>98% purity) |

| Specialized Building Block Providers | Enamine, Combi-Blocks | Grams to Kilograms | Research & Screening |

| Manufacturers & Bulk Suppliers | NINGBO INNO PHARMCHEM CO.,LTD. | Kilograms to Metric Tons | Bulk, Custom, GMP |

This table is illustrative and not exhaustive.

Supplier Qualification: A Data-Driven Approach

Selecting the right supplier is a critical decision. For drug development professionals, this extends beyond price and availability to a thorough assessment of quality and consistency.

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): The CoA is the primary document attesting to a batch's quality. It should be comprehensive, detailing the tests performed, specifications, and results. Key tests include purity by HPLC or GC, chiral purity (enantiomeric excess), identity confirmation (NMR), and water content.

-

Purity and Enantiomeric Excess (ee%): For most applications, a chemical purity of >98% is standard. However, the enantiomeric excess is often more critical. An ee% of >99% is highly desirable to avoid complications from the (R)-enantiomer.

-

Availability of Protected Derivatives: Many syntheses benefit from using the N-Boc protected form, (S)-(-)-1-Boc-3-aminopyrrolidine, which is often more stable and easier to handle in subsequent reactions.[6][7] Suppliers offering these stable intermediates can streamline synthetic workflows.

-

Regulatory Support: For later-stage development, a supplier's ability to provide documentation for regulatory filings (e.g., Drug Master File - DMF) and manufacture under Good Manufacturing Practices (GMP) is non-negotiable.

Quality Control and Analytical Protocols

A robust quality control (QC) program is essential for verifying the identity, purity, and stability of incoming this compound.

Caption: A typical quality control workflow for raw materials.

Protocol: Chiral Purity Determination by HPLC

This protocol outlines a general method for determining the enantiomeric excess (ee%) of this compound. Note: This is an illustrative example; specific column and mobile phase conditions must be optimized.

-

Derivatization (If Necessary): The primary amines of both enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) or a UV-active agent (e.g., dansyl chloride) to form diastereomers or a chromophore-tagged molecule, which can be resolved on a standard C18 column. Alternatively, a chiral column can be used directly on the underivatized amine.

-

Column Selection: A chiral stationary phase (CSP) column is chosen. Common types include polysaccharide-based columns (e.g., Chiralpak® series).

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Chromatographic Analysis:

-

Inject the sample onto the HPLC system.

-

Run an isocratic elution at a defined flow rate.

-

Monitor the elution profile using a UV detector.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the (S) and (R) enantiomers.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

-

Safe Handling, Storage, and Material Properties

This compound is a corrosive substance that requires careful handling to ensure personnel safety and maintain material integrity.[8][9]

Material Properties

| Property | Value | Source |

| CAS Number | 128345-57-3 | [9] |

| Molecular Formula | C₄H₁₀N₂ | [9] |

| Molecular Weight | 86.14 g/mol | [9] |

| Boiling Point | 164-165 °C | |

| Density | 0.967 g/mL at 25 °C | |

| Refractive Index | n20/D 1.488 | |

| Optical Rotation | [α]20/D −20°, neat |

Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[10]

-

Hazard Classification: The material is classified as corrosive and can cause severe skin burns and eye damage.[8][9] Immediate medical attention is required in case of exposure.

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste according to local regulations.

Storage and Stability

-

Standard Conditions: Store containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Inert Atmosphere: Due to its sensitivity to air and carbon dioxide, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of carbonate salts.[10] This is particularly crucial for the free base form.

-

Hygroscopicity: The compound is hygroscopic and will absorb moisture from the air. Proper sealing and storage are essential to maintain its specified water content.

Conclusion

This compound remains an indispensable tool for the modern medicinal chemist. Its commercial availability is robust, yet requires careful navigation. A thorough understanding of its synthesis, potential impurities, and the critical parameters of its quality is paramount for ensuring the reproducibility of research and the success of drug development programs. By implementing a rigorous supplier qualification process, employing robust in-house analytical QC, and adhering to strict safety and handling protocols, research organizations can effectively leverage this powerful chiral building block to accelerate the discovery of next-generation therapeutics.

References

- Title: Synthesis method of (S)

-

Title: Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents Source: Google Patents URL

-

Title: (s)-(-)-N-Boc-3-aminopyrrolidine, min 98%, 100 grams Source: The Lab Depot URL: [Link]

-

Title: (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific Source: Amerigo Scientific URL: [Link]

-

Title: (S)-(-)-3-Aminopyrrolidine, 98 | 540803-1G - Scientific Laboratory Supplies Source: Scientific Laboratory Supplies URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Exploration of this compound as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-3-Aminopyrrolidine

(S)-3-Aminopyrrolidine, a chiral secondary amine, is a valuable building block in contemporary drug discovery and development. Its utility in constructing novel molecular architectures, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each critical safety measure.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is the foundation of safe laboratory practice. This compound is a colorless to light yellow liquid that is both air-sensitive and hygroscopic.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | |

| Molecular Weight | 86.14 g/mol | |

| Boiling Point | 164-165 °C | |

| Density | 0.967 g/mL at 25 °C | |

| Flash Point | 68 °C (154.4 °F) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

The primary hazard associated with this compound is its corrosivity. It is classified as causing severe skin burns and serious eye damage.[1][2] This is due to its alkaline nature, which can cause rapid tissue damage upon contact. The GHS pictograms and hazard statements provide a clear and immediate summary of the risks.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][2]

The compound is also classified under WGK 3, indicating it is highly hazardous to water, necessitating careful handling to prevent environmental release.[1]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a multi-layered approach to safety is essential, beginning with engineering controls and culminating in appropriate PPE. The causality behind these choices is rooted in minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is crucial not only to prevent the inhalation of any vapors but also to manage its air-sensitive nature. An inert atmosphere, such as nitrogen or argon, is recommended for storage and handling to prevent degradation.[3] Readily accessible and recently tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is imperative to consult the glove manufacturer's compatibility data. Given the corrosive nature of the substance, double gloving is a recommended best practice.[5] Gloves should be inspected before use and changed immediately if contamination is suspected.[3]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Due to the severe risk of eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[7][8]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.[4] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection.[6]

-

Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (e.g., a type ABEK (EN14387) respirator filter) should be available for emergency situations, such as a large spill.

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedures: From Benchtop to Disposal

A systematic and well-documented workflow is critical for the safe handling of this compound.

Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of clutter. Assemble all necessary equipment and reagents.

-

Inert Atmosphere: If the procedure is sensitive to air or moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: this compound is a liquid. Use a syringe or cannula for transfers to minimize exposure to the air. If pouring, do so slowly and carefully to avoid splashing.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.[1] The storage area should be designated for corrosive materials.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water.[4]

Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.

-

Segregation: All waste contaminated with this compound, including empty containers, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

-